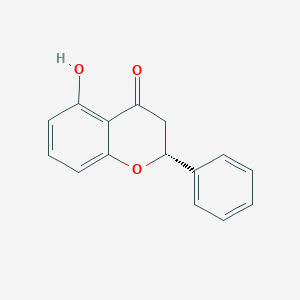

(2R)-5-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one

Descripción

Propiedades

Número CAS |

827313-95-1 |

|---|---|

Fórmula molecular |

C15H12O3 |

Peso molecular |

240.25 g/mol |

Nombre IUPAC |

(2R)-5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-8,14,16H,9H2/t14-/m1/s1 |

Clave InChI |

CRWQDRUCLPDWEK-CQSZACIVSA-N |

SMILES isomérico |

C1[C@@H](OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3 |

SMILES canónico |

C1C(OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Multistep Organic Synthesis from Flavonoid Precursors

Flavonoid precursors like naringenin undergo hydroxylation and cyclization. For example, selective protection of hydroxyl groups followed by Pd-catalyzed coupling introduces phenyl groups at C2.

Solid-Phase Synthesis

Immobilizing intermediates on Wang resin enables stepwise assembly of the benzopyran core, though yields remain moderate (50–60%).

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Each Method

| Method | Yield Range | Stereocontrol | Scalability |

|---|---|---|---|

| Ring-Opening Cyclization | 71–90% | High (trans) | High |

| Nidhon-Process | 60–75% | Moderate | Moderate |

| Enzymatic Resolution | 80–90% ee | High | Low |

The ring-opening cyclization method stands out for its high yield and stereochemical precision, making it preferable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

®-5-Hydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 5-position can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the chroman ring can be reduced to form a dihydro derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Friedel-Crafts acylation or alkylation reactions can be carried out using aluminum chloride as a catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted phenylchroman-4-one derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Pinocembrin exhibits a range of biological activities that make it a subject of interest in various fields:

Antioxidant Activity

Pinocembrin has been shown to possess significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is critical in preventing cellular damage and aging-related diseases. Studies indicate that it can enhance the antioxidant defense system in cells, contributing to its protective effects against oxidative damage .

Anti-inflammatory Effects

Research has demonstrated that Pinocembrin can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a potential therapeutic agent for inflammatory diseases like arthritis and other chronic inflammatory conditions .

Neuroprotective Properties

Pinocembrin has been identified as having neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It may help to improve cognitive function and protect neurons from damage due to neurotoxicity .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. This makes it a candidate for use in developing natural preservatives or therapeutic agents against infections .

Applications in Medicine

The diverse biological activities of Pinocembrin open avenues for its application in medicine:

Cardiovascular Health

Due to its antioxidant and anti-inflammatory properties, Pinocembrin may contribute to cardiovascular health by improving endothelial function and reducing blood pressure .

Cancer Research

Studies suggest that Pinocembrin may induce apoptosis in cancer cells and inhibit tumor growth. Its potential as an adjunct therapy in cancer treatment is being explored .

Neurological Disorders

Given its neuroprotective effects, Pinocembrin is being investigated for its potential role in treating neurological disorders such as Alzheimer's disease and other forms of dementia .

Applications in Food Science

Pinocembrin's antioxidant properties also make it valuable in food science:

Natural Preservative

Its ability to inhibit microbial growth can be harnessed to develop natural preservatives for food products, extending shelf life while maintaining safety and quality .

Functional Foods

Incorporating Pinocembrin-rich extracts into functional foods could enhance their health benefits, targeting consumers interested in health-promoting dietary options.

Case Studies

Several studies highlight the efficacy of Pinocembrin in various applications:

Mecanismo De Acción

The mechanism of action of ®-5-Hydroxy-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural distinctions and reported activities of analogous compounds:

Key Observations:

Stereochemistry : The target compound’s 2R configuration contrasts with the 2S configuration in Liquiritigenin and Naringenin, which may influence receptor binding and metabolic stability.

Substitution Patterns :

Pharmacological and Physicochemical Properties

- Solubility : Dihydroquercetin’s poor water solubility is mitigated via cyclodextrin complexation . The target compound’s single hydroxyl group may further reduce solubility compared to polyhydroxylated analogs.

- Bioactivity : Naringenin and Dihydroquercetin demonstrate antiviral and neuroprotective effects, respectively, suggesting the target compound’s C5-OH and phenyl group may confer unique interactions with biological targets .

- Synthesis : Many analogs (e.g., Tectochrysin) are isolated from plants, while others (e.g., Dihydrorobinetin) require semi-synthetic modification .

Stereochemical and Substitution Impact on Function

- C2 Configuration: The 2R vs. 2S configuration in dihydroflavonoids can modulate enzymatic metabolism. For example, 2R-Dihydroquercetin shows higher metabolic stability in liver microsomes than its 2S counterpart .

- Phenyl vs. Hydroxyphenyl : The absence of hydroxyls on the target’s phenyl ring may reduce antioxidant activity compared to Naringenin (4-hydroxyphenyl) but improve membrane permeability .

Actividad Biológica

(2R)-5-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one, also known as pinocembrin, is a flavonoid compound predominantly found in various plants, including Boesenbergia rotunda and Alpinia species. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.

- Molecular Formula : C15H12O4

- Molecular Weight : 256.25 g/mol

- Structure : The compound features a benzopyran backbone with hydroxyl groups that contribute to its biological activities.

1. Antioxidant Activity

Pinocembrin exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various cellular models. The presence of hydroxyl groups in its structure enhances its ability to donate electrons, thus neutralizing reactive oxygen species (ROS) effectively.

2. Anti-inflammatory Effects

Research indicates that pinocembrin can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in the inflammatory response.

| Study | Methodology | Results |

|---|---|---|

| In vitro assays | Reduced levels of TNF-alpha and IL-6 in treated cells. | |

| Animal models | Decreased edema and inflammation markers in induced inflammation models. |

3. Neuroprotective Properties

Pinocembrin has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress and neuroinflammation.

4. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit growth.

| Study | Pathogen Tested | Results |

|---|---|---|

| Staphylococcus aureus | Inhibition of bacterial growth at specific concentrations. | |

| Candida albicans | Significant antifungal activity demonstrated in vitro. |

Case Studies

Several case studies have highlighted the therapeutic potential of pinocembrin:

- Case Study on Neuroprotection : A study involving a mouse model of Alzheimer’s disease demonstrated that administration of pinocembrin led to improved memory performance and reduced neuroinflammation markers compared to control groups .

- Case Study on Inflammation : In a clinical trial assessing the anti-inflammatory effects of pinocembrin in patients with chronic inflammatory conditions, participants showed significant improvement in symptoms after treatment .

Q & A

Q. What are the established synthetic routes for (2R)-5-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one, and what reaction conditions optimize yield?

Answer: The compound is synthesized via condensation reactions between phenolic precursors and aldehydes under acidic conditions. Key steps include:

- Acid-catalyzed cyclization : For example, reacting substituted phenols with benzaldehyde derivatives in the presence of HCl or H₂SO₄ to form the benzopyran core .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating the target compound from byproducts .

- Yield optimization : Temperature control (50–80°C) and stoichiometric ratios (1:1.2 for phenol:aldehyde) improve efficiency .

Q. How is the stereochemistry of the (2R) configuration confirmed in this compound?

Answer:

- X-ray crystallography : Resolves absolute configuration by analyzing bond angles and spatial arrangement (e.g., as demonstrated for structurally similar dihydrobenzopyranones) .

- Chiral chromatography : Uses chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and validate optical purity .

Q. What spectroscopic methods are used for structural characterization?

Answer:

- NMR : ¹H and ¹³C NMR identify substituent positions and diastereotopic protons. For example, the 2-phenyl group shows distinct aromatic splitting patterns .

- HRMS : Confirms molecular formula (e.g., C₁₅H₁₂O₃ requires m/z 240.25398) .

- IR : Detects hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .

Advanced Research Questions

Q. How can oxidative degradation products of this compound be characterized, and what do they imply about its stability?

Answer:

- LC-MS/MS : Identifies degradation products by comparing fragmentation patterns with synthetic standards .

- Stability studies : Expose the compound to accelerated conditions (e.g., 40°C, 75% humidity) to simulate long-term degradation. Data suggest that hydroxylation at C-5 increases susceptibility to oxidation .

Q. What strategies mitigate sample degradation during prolonged experimental procedures?

Answer:

Q. How can researchers address discrepancies in NMR data during structural elucidation?

Answer:

Q. What computational methods predict the compound’s bioactive conformations?

Answer:

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. The dihydrofuran ring’s puckering affects binding affinity .

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.